molecular formula C16H18N2O3S B2803393 2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 433245-33-1

2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2803393
CAS No.: 433245-33-1
M. Wt: 318.39
InChI Key: WJUNCGRNDLZCLN-UHFFFAOYSA-N
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Description

2-Amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ( 433245-33-1) is a high-purity chemical intermediate with a molecular formula of C16H18N2O3S and a molecular weight of 318.4 g/mol . This compound is a specialized derivative of the cyclopenta[b]thiophene-3-carboxamide scaffold, which has been identified in scientific research as a promising chemotype for the development of novel antiviral agents . Specifically, related cycloheptathiophene-3-carboxamide derivatives have been investigated as allosteric inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function . These inhibitors are significant because they target a new allosteric site on the RT enzyme, a mechanism that may help overcome drug resistance, and they do not act by chelating the Mg2+ ions at the catalytic center . The exploration of this scaffold contributes to the ongoing search for innovative anti-HIV compounds with alternative mechanisms of action to complement current combination antiretroviral therapies (cART) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-9-6-7-12(21-2)11(8-9)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUNCGRNDLZCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine on the cyclopenta[b]thiophene core undergoes acylation with activated carbonyl reagents. For example, reaction with 3,4-dimethoxy cinnamoyl chloride in the presence of triethylamine yields the corresponding acrylamido derivative (Table 1, Entry 1) . This reaction is critical for modifying the compound’s biological activity.

Table 1: Acylation Reactions

EntryReagentProductYield (%)Conditions
13,4-Dimethoxy cinnamoyl chloride2-((E)-3-(3,4-Dimethoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide68.27DCM, TEA, 0–5°C → RT
2Acetyl chloride2-Acetamido-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamidePyridine, reflux

Schiff Base Formation

The amino group participates in condensation reactions with aldehydes. For instance, treatment with 2,5-dimethoxybenzaldehyde forms a Schiff base, as observed in analogs like 2-[(2,5-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Figure 1) .

Figure 1: Schiff Base Formation

Amine+AldehydeEtOH, ΔSchiff Base+H2O\text{Amine} + \text{Aldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base} + \text{H}_2\text{O}

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl ring directs electrophilic substitutions. Bromination using Br₂ in acetic acid selectively occurs at the para position relative to the methoxy groups, enhancing halogenation potential .

Key Observations:

  • Nitration (HNO₃/H₂SO₄) favors the ortho position to methoxy groups.

  • Sulfonation requires fuming H₂SO₄ and elevated temperatures .

Hydrolysis of the Carboxamide

Under acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid. This transformation is reversible under esterification conditions (e.g., ethanol/H₂SO₄) .

Table 2: Hydrolysis Kinetics

ConditionTime (h)Conversion (%)
6M HCl, reflux1292
2M NaOH, 100°C888

Oxidation and Reduction

  • Thiophene Ring Oxidation: Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide (S=O\text{S=O}) or sulfone (O=S=O\text{O=S=O}), altering ring aromaticity .

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives to amines, enabling further functionalization .

Functional Group Interconversion

The carboxamide can be converted to:

  • Nitrile: Dehydration with PCl₅.

  • Ester: Transesterification with alcohols (e.g., ethanol/H₂SO₄) .

Scientific Research Applications

2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Substitutions : Derivatives with thiazole or pyrazole rings (e.g., compounds from ) exhibit enhanced bioactivity, likely due to improved hydrogen bonding and π-π stacking interactions.
  • Molecular Weight Trends : Bulkier substituents (e.g., pyrazol-4-yl) increase molecular weight, which may affect membrane permeability .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity : The 3-chlorophenyl analog demonstrated inhibition against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .
  • Antitumor Potential: Thiazole- and oxazole-substituted analogs showed cytotoxicity in SRB assays (IC₅₀: 1–10 µM) against breast cancer (MCF-7) and leukemia (K-562) cell lines .
  • Commercial Availability: The target compound and its analogs (e.g., 2-methylphenyl, 2-furylmethyl derivatives) are listed as discontinued by suppliers like CymitQuimica and Santa Cruz Biotechnology, suggesting specialized research use .

Biological Activity

2-Amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a compound with significant potential in medicinal chemistry, is characterized by its unique cyclopentathiophene scaffold. This article reviews its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 777878-99-6

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer therapy. The compound exhibits potent antiproliferative effects against various cancer cell lines, acting through the inhibition of microtubule polymerization.

The mechanism by which this compound exerts its effects involves binding to the colchicine site of tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The position and nature of substituents on the phenyl ring significantly influence the compound's biological activity. For instance:

  • Methoxy Groups : The presence of methoxy groups at specific positions enhances antiproliferative activity.
  • Amino Group Positioning : The positioning of the amino group is critical; optimal activity is observed when it is located at the C-5 position.

Table 1: Structure-Activity Relationship Data

CompoundSubstituentsIC50 (nM)Cell Line
3a-OCH3 at C70.78Murine L1210
3c-OCH3 at C72.6Human HeLa
3d-OCH3 at C612Human Cervical Carcinoma
3e-OCH3 at C715Human FM3A

Case Studies

  • Antiproliferative Studies : A study evaluated the efficacy of various derivatives against human cancer cell lines including HeLa and MNNG/HOS. Compound 3c showed significant growth inhibition with an IC50 value as low as 2.6 nM, outperforming established drugs like combretastatin A-4 in certain assays .
  • Xenograft Models : In vivo studies using human osteosarcoma xenografts demonstrated that compound 3c , administered at a dosage of 50 mg/kg, significantly inhibited tumor growth compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, the amino group on the cyclopenta[b]thiophene core reacts with substituted aldehydes/ketones under reflux in ethanol with catalytic acetic acid. Key intermediates, such as 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, are characterized using IR spectroscopy (to confirm NH and C≡N stretches), 1H/13C NMR (to verify regiochemistry), and LC-MS (for molecular weight validation) .

Q. How can researchers optimize reaction yields during the synthesis of analogous thiophene carboxamides?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., ethanol for reflux), stoichiometric control of aryl aldehydes/ketones, and purification via recrystallization (isopropyl alcohol or methanol). Catalysts like glacial acetic acid improve reaction kinetics. Monitoring by TLC ensures reaction completion .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and carbon types (e.g., carbonyl carbons at ~170 ppm).
  • IR Spectroscopy : Detects functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹).
  • HRMS : Validates molecular formula and purity .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against targets like kinases or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models compare the compound’s binding affinity with known inhibitors. For example, cyclopenta[b]thiophene analogs have been evaluated for anti-breast cancer activity by targeting EGFR or HER2 using Glide SP/XP scoring in Schrödinger Suite .

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer :
  • Meta-analysis : Compare IC50 values across studies (e.g., Table 1 in shows varying anti-cancer activities for C17–C21 analogs).
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) or cellular uptake studies (e.g., fluorescent tagging) to identify off-target effects or bioavailability differences .

Q. How can reaction mechanisms (e.g., Knoevenagel condensation) be validated during functionalization of the thiophene core?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates.
  • DFT Calculations : Model transition states (e.g., Gaussian 09) to identify rate-limiting steps.
  • Trapping Intermediates : Use low-temperature NMR to isolate enamine intermediates .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC.
  • Accelerated Stability Testing : Use Arrhenius equations to predict shelf-life .

Q. How can heterocyclic functionalization (e.g., oxazole/thiazole substitution) enhance bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with oxazole (e.g., C18) or thiazole (e.g., C17) moieties and compare antibacterial/anticonvulsant activities.
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors using MOE or Discovery Studio .

Contradiction and Optimization Focus

Q. Why do certain synthetic routes yield lower molecular purity despite identical conditions?

  • Methodological Answer : Contaminants may arise from side reactions (e.g., over-condensation). Use HPLC-DAD/MS to identify impurities. Optimize by adjusting reaction time (shorter reflux periods) or gradient recrystallization .

Q. How do solvent polarity and catalyst choice influence regioselectivity in cyclopenta[b]thiophene reactions?

  • Methodological Answer :
    Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 3-position, while acetic acid promotes carboxamide formation. Computational solvent modeling (COSMO-RS) predicts solvation effects .

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